3-(5-Chlorothiophen-2-yl)pyridine
Description
3-(5-Chlorothiophen-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 5-chlorothiophen-2-yl group. This structure combines the electron-deficient pyridine ring with the electron-rich thiophene moiety, making it a versatile scaffold in medicinal chemistry and materials science.
Synthesis: The compound can be synthesized via multi-component reactions. For example, intermediates like 2-chloro-4-(5-chlorothiophen-2-yl)-6-methylnicotinonitrile are prepared through POCl3-mediated chlorination of pyridinone derivatives, followed by sulfhydrylation reactions (yield: 88%) .
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-4-3-8(12-9)7-2-1-5-11-6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAMVATULJAWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)pyridine typically involves the coupling of a thienyl derivative with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of 5-chloro-2-thienylboronic acid with a pyridine halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)pyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The following compounds share structural similarities with 3-(5-Chlorothiophen-2-yl)pyridine and are compared based on substituents, binding affinity, and physicochemical properties:
*Calculated based on molecular formula C9H6ClNS.
Key Comparisons
Physicochemical Properties
- Thermal Stability: Amino-substituted pyridines exhibit higher thermal stability (melting points >260°C) due to extended conjugation and hydrogen-bonding networks .
Drug Design
Pyridine-thiophene hybrids are prioritized in antiviral research due to their dual binding modes:
Materials Science
Chalcone analogs with chlorothiophene groups demonstrate large hyperpolarizability values (β), making them candidates for optoelectronic devices. However, this compound’s simpler structure may limit its nonlinear optical performance compared to extended π-systems in chalcones .
Biological Activity
3-(5-Chlorothiophen-2-yl)pyridine is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C9H6ClNS
Molecular Weight: 195.67 g/mol
The compound features a pyridine ring substituted with a 5-chloro-2-thienyl group, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. For instance, it has been shown to exhibit antimicrobial and anti-inflammatory properties, potentially through modulation of enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic (Gentamicin) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 |
| Escherichia coli | 18 | 25 |
| Pseudomonas aeruginosa | 12 | 22 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. This activity could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis.
Case Studies
- Antithrombotic Properties : A recent study explored the incorporation of the 5-chlorothiophen-2-yl moiety into pyrazole-based thrombin inhibitors. The resulting compounds exhibited nanomolar inhibitory activity against thrombin through a serine-trapping mechanism, indicating potential applications in anticoagulant therapy .
- Synthesis and Characterization : Another study focused on the synthesis of various derivatives of this compound, evaluating their biological activities through molecular docking studies and in vitro assays. The findings suggested that modifications to the thienyl group could enhance biological efficacy, highlighting the importance of structural optimization in drug design .
Research Findings
Recent investigations into the biological activity of this compound have yielded promising results:
- Antimicrobial Efficacy : The compound demonstrated significant antibacterial activity against multiple strains, suggesting its potential as a lead compound for developing new antibiotics.
- Mechanistic Insights : Ongoing research is aimed at elucidating the specific molecular targets and pathways involved in the compound's action, which could facilitate the development of targeted therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
